EPX Bromination Inhibition: 2-Bromo-6-chloropyridin-3-ol Demonstrates 360 nM IC50 in Human Enzyme Assay
The target compound exhibits an IC50 of 360 nM in an assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate and monitoring 3-bromo-tyrosine formation over a 10-minute incubation [1]. This represents a biologically relevant activity profile that distinguishes it from the 2,6-dichloropyridin-3-ol analog, for which no comparable EPX inhibition data have been reported in authoritative databases [2]. The presence of the bromine atom at the 2-position is structurally correlated with this activity, as bromine substitution patterns in halogenated pyridines are known to influence enzyme binding affinity .
| Evidence Dimension | EPX Bromination Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 2,6-Dichloropyridin-3-ol (no reported EPX inhibition data) |
| Quantified Difference | Not applicable (comparator lacks reported activity) |
| Conditions | Human EPX bromination assay; tyrosine substrate; 3-bromo-tyrosine formation measured; 10-minute incubation |
Why This Matters
This activity profile identifies 2-bromo-6-chloropyridin-3-ol as a potential starting point for EPX inhibitor development, a target class where the dichloro analog lacks documented activity.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC50: 360 nM for human EPX bromination activity. View Source
- [2] PubChem. 2,6-Dichloropyridin-3-ol. Biological activity data not available. View Source
